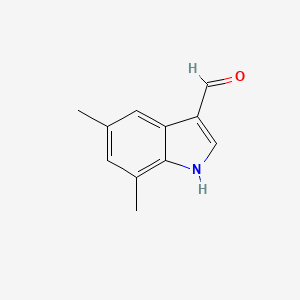

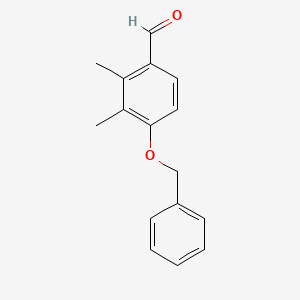

5,7-Dimethyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

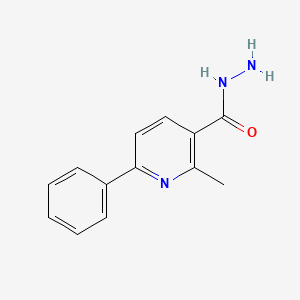

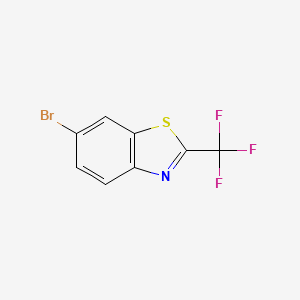

5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C11H11NO . It is a pale-yellow to yellow-brown solid . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 5th and 7th positions of the indole ring and a carbaldehyde group at the 3rd position . Chemical Reactions Analysis

Indole derivatives, including this compound, have reactivity typical of aromatic aldehydes . They can be easily oxidized to corresponding carboxylic acids . They also participate in various reactions to generate biologically active structures .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.21 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications

5,7-Dimethyl-1H-indole-3-carbaldehyde has been used in a wide range of scientific research applications. For example, it has been used to study the structure and function of proteins, and to study the mechanisms of action of various drugs. This compound has also been used to study the biochemical and physiological effects of various compounds, including those related to cancer, inflammation, and oxidative stress. In addition, this compound has been used to study the effects of environmental toxins on organisms, and to study the effects of various drugs on the central nervous system.

Mechanism of Action

Target of Action

5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Biochemical Pathways

It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .

Result of Action

It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Advantages and Limitations for Lab Experiments

The main advantage of using 5,7-Dimethyl-1H-indole-3-carbaldehyde in laboratory experiments is that it is a relatively stable compound, and can be easily synthesized. In addition, this compound can be used in a wide range of experiments, including those related to protein structure and function, drug mechanisms of action, and biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, this compound is not very stable in the presence of light or heat, which can also limit its use in certain experiments.

Future Directions

There are a number of possible future directions for the use of 5,7-Dimethyl-1H-indole-3-carbaldehyde. For example, further research could be conducted to explore the effects of this compound on other biochemical and physiological processes, such as metabolism, cell signaling, and gene expression. In addition, further research could be conducted to explore the effects of this compound on the central nervous system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.

Synthesis Methods

5,7-Dimethyl-1H-indole-3-carbaldehyde is synthesized through the condensation of 4-methyl-1H-indole-3-carbaldehyde with 2-methyl-2-pentanone in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic, and the product is purified by recrystallization from ethanol.

properties

IUPAC Name |

5,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXUBUXUOZLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CN2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)

![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)